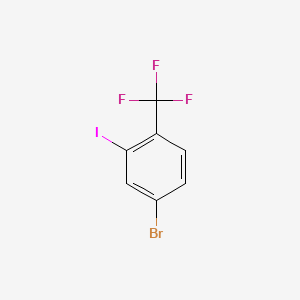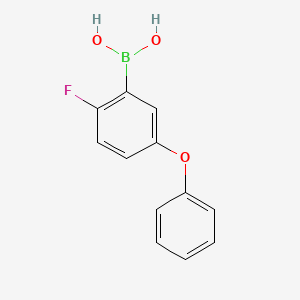
(5-Phenyl-1H-indol-7-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Phenyl-1H-indol-7-YL)methanol” is a chemical compound with the molecular formula C15H13NO . It is a specialty chemical that can be used in various applications .
Molecular Structure Analysis
The molecular structure of “(5-Phenyl-1H-indol-7-YL)methanol” is based on the indole scaffold, which is a common structure in many biologically active compounds . The indole ring system is aromatic and electron-rich, making it a good target for electrophilic substitution reactions .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
(5-Phenyl-1H-indol-7-YL)methanol: and its derivatives have been extensively studied for their potential in treating various diseases. The indole moiety is a common structure found in many therapeutic agents due to its ability to interact with a wide range of biological targets .
Anticancer Activity
Indole derivatives have shown promise in anticancer research, with some compounds exhibiting the ability to inhibit the growth of cancer cells . The structural flexibility of indole allows for the synthesis of numerous analogs with potential cytotoxic activities.
Antimicrobial and Antiviral Properties
Indole derivatives also display significant antimicrobial and antiviral properties. They have been reported to show inhibitory activity against a variety of pathogens, including influenza A and Coxsackie B4 virus, making them valuable leads for the development of new antimicrobial agents .
Chemical Synthesis
Indole compounds are pivotal in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. They are used in the construction of various natural products, pharmaceuticals, and agrochemicals due to their versatile reactivity .
Synthetic Methodologies
The indole ring system is a key scaffold in organic synthesis, and methods for its functionalization are crucial for the development of new synthetic routes for complex molecules .
Biochemistry
In biochemistry, indole derivatives are studied for their role in biological systems. They are involved in signaling pathways and can influence various physiological processes.
Enzyme Inhibition
Some indole derivatives have been found to inhibit enzymes that are crucial for the survival of pathogens, making them potential candidates for drug development .
Agriculture
Indole compounds play a significant role in agriculture, particularly in plant growth and development.
Plant Hormones
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. Research into indole derivatives can lead to the development of new agrochemicals that enhance crop yields .
Environmental Science
Indole derivatives are also relevant in environmental science, particularly in the degradation of environmental pollutants.
Bioremediation
The ability of certain indole derivatives to interact with and break down harmful substances makes them of interest in the field of bioremediation. They could potentially be used to clean up contaminated sites or treat industrial waste .
Direcciones Futuras
The future directions for research on “(5-Phenyl-1H-indol-7-YL)methanol” and related compounds could include further exploration of their synthesis, characterization, and potential applications. In particular, the development of more efficient and selective synthetic methods, as well as the investigation of their biological activities and mechanisms of action, could be valuable areas of future research .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by (5-Phenyl-1H-indol-7-YL)methanol and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of (5-Phenyl-1H-indol-7-YL)methanol would depend on its specific targets, mode of action, and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of (5-Phenyl-1H-indol-7-YL)methanol can be influenced by various environmental factors. These factors could include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is acting .
Propiedades
IUPAC Name |
(5-phenyl-1H-indol-7-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-10-14-9-13(11-4-2-1-3-5-11)8-12-6-7-16-15(12)14/h1-9,16-17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCOQKSIQMJVDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1H-indol-7-YL)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine](/img/structure/B572234.png)
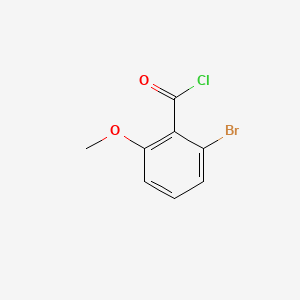

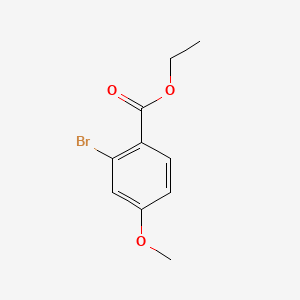
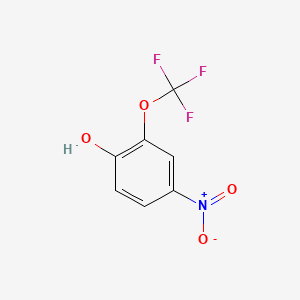
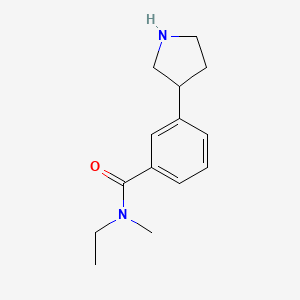



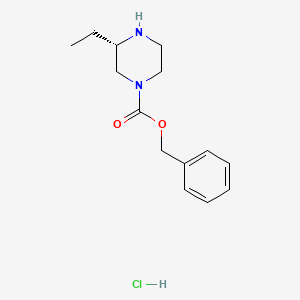
![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)

